molecular formula C12H11NO4S2 B3316380 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid CAS No. 953884-77-0

2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

Cat. No.: B3316380
CAS No.: 953884-77-0
M. Wt: 297.4 g/mol
InChI Key: INFQXBZUDAGSHX-UHFFFAOYSA-N
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Description

2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid (CAS 953884-77-0) is a sulfonamide derivative characterized by a thiophene ring linked via a sulfonamide group to a phenylacetic acid backbone . This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors . Compounds featuring similar thiophene and sulfonamide motifs have been identified as inhibitors of biological targets such as mPGES-1, a glutathione-dependent enzyme that is a valuable macromolecular target in both cancer and inflammation therapy . Research on structurally related compounds suggests potential applications in investigating anticancer and antimicrobial activities . The phenylacetic acid moiety is a common pharmacophore in various bioactive molecules and drugs, further underscoring the compound's utility as a chemical building block in drug discovery . The product is intended for research purposes such as bioactivity screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-11(15)8-9-3-5-10(6-4-9)13-19(16,17)12-2-1-7-18-12/h1-7,13H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFQXBZUDAGSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with thiophene-2-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-sulfonamido phenylacetic acid amine.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

  • Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that certain thiophene-based compounds can inhibit the proliferation of cancer cell lines such as HeLa and A375. A specific derivative demonstrated an IC50 value of 1.5 µM against CDK2, indicating strong inhibitory activity against cancer cell growth.

2. Antimicrobial Properties

  • The compound has been tested for its antimicrobial efficacy against various bacterial strains. In vitro studies have suggested that it can inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.

3. Neuroprotective Effects

  • Preliminary studies suggest that thiophene derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism involves modulation of neuroinflammatory pathways.

4. Enzyme Inhibition

  • 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid has been shown to inhibit specific enzymes linked to various diseases, making it a candidate for drug development targeting these pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry synthesized a series of thiophene derivatives and evaluated their anticancer activity. One compound exhibited an IC50 value of 0.36 µM against CDK9, demonstrating selective inhibition over other kinases.

Case Study 2: Antimicrobial Testing

An investigation assessed the antimicrobial efficacy of several thiophene derivatives against various bacterial strains. Results indicated that these compounds inhibited bacterial growth effectively, with minimal inhibitory concentrations (MIC) established for clinical relevance.

Mechanism of Action

The mechanism of action of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group may play a role in inhibiting certain enzymes, while the phenylacetic acid moiety could be involved in modulating receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Sulfonamido vs. Thio and Other Functional Groups

The sulfonamido group (-SO₂NH-) in the target compound distinguishes it from analogues with thio (-S-) or ester linkages. For example:

  • 2-[(4-Chlorophenyl)thio]acetic acid (CAS 3405-88-7, ) replaces the sulfonamido with a thio group, reducing hydrogen-bonding capacity and altering electronic properties.
  • tert-Butyl 2-(4-(thiophene-2-sulfonamido)naphthalen-1-yloxy)acetate () introduces an ester group, enhancing lipophilicity and metabolic stability but requiring hydrolysis for activation .

Key Insight : The sulfonamido group enhances binding to enzymatic targets (e.g., Mcl-1) through hydrogen-bond interactions, as observed in compound 2-((1-Hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl)thio)acetic Acid (), which showed 95% purity and inhibitory activity .

Substituent Effects on Thiophene and Aromatic Rings

Variations in substituents significantly impact physicochemical and biological properties:

Compound Name Substituent(s) Melting Point (°C) HPLC Purity (%) Reference
2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid None (parent compound) N/A N/A Target
2-(4-(5-Chlorothiophene-2-sulfonamido)-...)acetic acid (15n) 5-Cl on thiophene 143–145 95
2-((4-(4-Chlorophenylsulfonamido)-...)acetic Acid (9) 4-Cl on benzene N/A 92
2-((4-(Biphenyl-4-ylsulfonamido)-...)acetic Acid (15o) Biphenyl on sulfonamide 170 (decomp.) 97
  • Biphenyl Extension : Compound 15o () shows higher melting point (170°C) due to increased molecular rigidity, favoring crystallinity but possibly complicating formulation .

Aromatic Ring Variations: Phenyl vs. Naphthalene

Replacing the phenyl ring with naphthalene (e.g., compound 1 in ) introduces extended π-conjugation, improving stacking interactions with hydrophobic enzyme pockets.

Physicochemical Properties

Comparative data highlight the influence of structural modifications:

Property Target Compound 15n 15o 2-[(4-Chlorophenyl)thio]acetic acid
Molecular Weight (g/mol) ~297 (estimated) 380.8 423.5 214.7
HPLC Retention Time (min) N/A 17.1 10.44 N/A
Solubility Moderate (predicted) Low (chlorinated) Very Low (bulky) Low (thio group)

Note: Purity ranges from 92–99% for sulfonamido derivatives (), critical for consistent bioactivity .

Biological Activity

2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2O4S
  • CAS Number : 953884-77-0
  • Molecular Weight : 284.29 g/mol

The compound features a thiophene ring connected to a sulfonamide group and an acetic acid moiety, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandins involved in inflammation and cancer progression .
  • Cell Cycle Modulation : Research indicates that it can induce cell cycle arrest in cancer cell lines, particularly at the G0/G1 phase, leading to apoptosis upon prolonged exposure .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating significant antiproliferative activity .
Cell LineIC50 Value (µM)Effect
A5491.5Apoptosis induction
MCF-70.8Cell cycle arrest
HeLa1.0Increased subG0/G1 fraction

Anti-inflammatory Activity

The inhibition of mPGES-1 by this compound suggests its potential use in treating inflammatory conditions. By selectively inhibiting PGE2 synthesis, it may reduce inflammation without affecting other essential prostanoids, thus minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

  • Study on mPGES-1 Inhibition :
    • Researchers identified that derivatives of thiophene-based compounds could serve as effective mPGES-1 inhibitors.
    • The most promising derivative exhibited selective inhibition with an IC50 value significantly lower than conventional NSAIDs, highlighting its therapeutic potential in inflammatory diseases .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines.
    • Flow cytometry analysis confirmed increased apoptotic markers after treatment, supporting its role as a potential anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by sulfonamide coupling. Key steps include:
  • Thiophene-2-acetic acid activation using oxalyl chloride to form the acyl chloride intermediate .
  • Sulfonamide formation via reaction with 4-aminophenylacetic acid under inert conditions (e.g., N₂ atmosphere) at 60–80°C.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise stoichiometric ratios and temperature control to minimize side reactions like over-acylation.

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : Confirm sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonamide) and acetic acid moiety (δ 3.5–4.0 ppm for CH₂) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS [M+H]⁺ at m/z 337.2) and fragmentation patterns .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. For aqueous solutions, adjust pH to >7 using NaOH to deprotonate the carboxylic acid group, enhancing water solubility .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact.
  • In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonamide formation be addressed during synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic effects. Use directing groups (e.g., electron-withdrawing substituents on the phenyl ring) to favor sulfonamide formation at the para position. Monitor reaction progress via TLC and optimize using Lewis acid catalysts (e.g., AlCl₃) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should conflicting bioactivity data be resolved?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorometric methods .
  • Data Contradictions : Replicate experiments under standardized conditions (pH, temperature) and validate via orthogonal assays (e.g., SPR for binding affinity). Cross-reference with toxicokinetic data to rule out off-target effects .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (SMILES: C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O) .
  • Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer :
  • Optimize batch reactor conditions (e.g., slow reagent addition to control exothermic reactions).
  • Implement continuous-flow systems to enhance mixing and reduce side products .
  • Use preparative HPLC with C18 columns for final purification .

Q. How do structural modifications (e.g., fluorination) alter its pharmacokinetic properties?

  • Methodological Answer :
  • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Assess logP values (shake-flask method) and plasma protein binding (equilibrium dialysis) to correlate structure with bioavailability .

Q. What mechanisms explain discrepancies in reported cytotoxicity data across studies?

  • Methodological Answer :
  • Evaluate cell line variability (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum concentration).
  • Perform ROS assays and mitochondrial membrane potential measurements to identify off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid
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2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

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